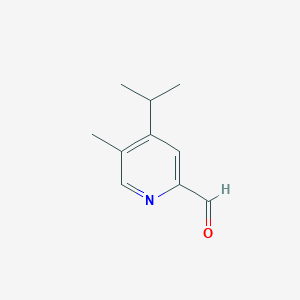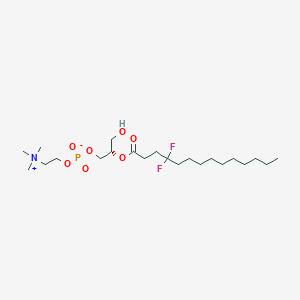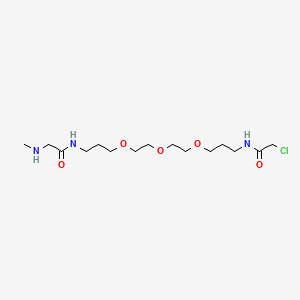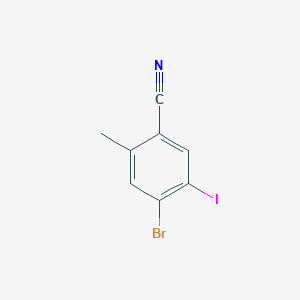
3-Bromo-2-chloro-4,5-difluorotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-chloro-4,5-difluorotoluene is an aromatic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a toluene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-4,5-difluorotoluene typically involves halogenation reactions. One common method is the selective bromination and chlorination of 4,5-difluorotoluene. The process can be carried out using bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often include controlled temperatures and specific solvents to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-chloro-4,5-difluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts, such as palladium acetate, are commonly used along with bases like potassium carbonate. The reactions are conducted under inert atmospheres, such as nitrogen or argon.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted toluenes can be formed.
Coupling Products: Biaryl compounds and other complex aromatic structures are typical products of coupling reactions.
Aplicaciones Científicas De Investigación
3-Bromo-2-chloro-4,5-difluorotoluene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Pharmaceuticals: It is explored for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Agrochemicals: The compound is investigated for its role in the synthesis of new agrochemical agents.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-chloro-4,5-difluorotoluene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the halogen atoms. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4,5-difluorotoluene
- 3-Bromo-4-chlorobenzotrifluoride
- 1-Bromo-2,4,5-trifluorobenzene
Uniqueness
3-Bromo-2-chloro-4,5-difluorotoluene is unique due to the specific arrangement of halogen atoms on the toluene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for selective reactions and the synthesis of specialized compounds.
Propiedades
Número CAS |
1208077-47-7 |
|---|---|
Fórmula molecular |
C7H4BrClF2 |
Peso molecular |
241.46 g/mol |
Nombre IUPAC |
3-bromo-4-chloro-1,2-difluoro-5-methylbenzene |
InChI |
InChI=1S/C7H4BrClF2/c1-3-2-4(10)7(11)5(8)6(3)9/h2H,1H3 |
Clave InChI |
USBJXABOSIMXOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1Cl)Br)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


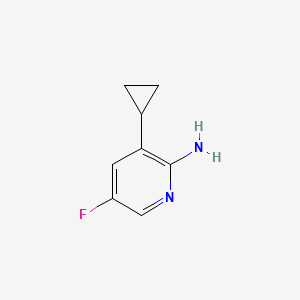
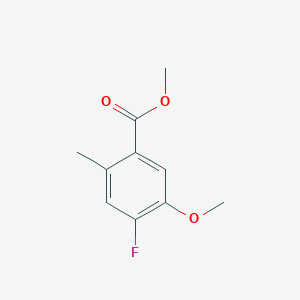
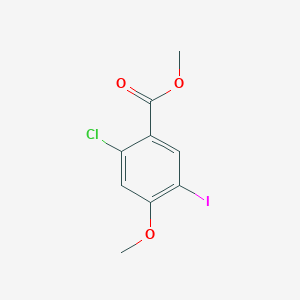
![5-[4-(Methylsulfanyl)phenyl]-2-furoic acid](/img/structure/B15202509.png)
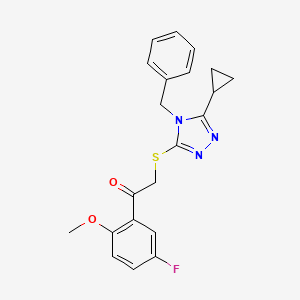

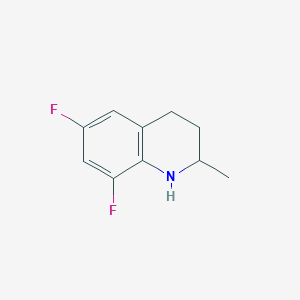
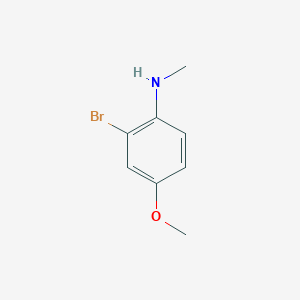
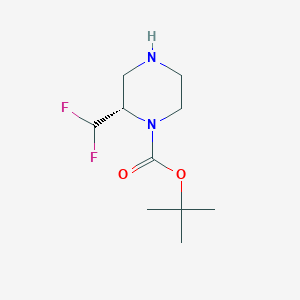
![N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B15202542.png)
